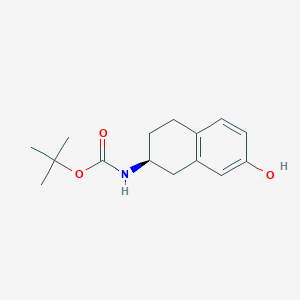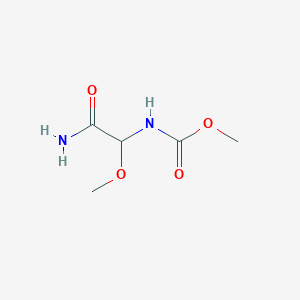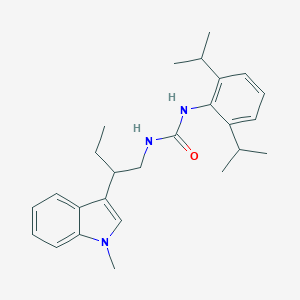
N-Homogeranyl-mff
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Homogeranyl-mff typically involves the reaction of homogeranyl bromide with N-methyl-N’-farnesylformamidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Homogeranyl-mff undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and hydrocarbons.
Substitution: Formation of azides and other substituted derivatives.
Applications De Recherche Scientifique
N-Homogeranyl-mff has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of N-Homogeranyl-mff involves its interaction with specific molecular targets and pathways. It is known to inhibit the enzyme geranylgeranyl diphosphate synthase (GGDPS), which plays a crucial role in the isoprenoid biosynthetic pathway. By inhibiting GGDPS, this compound disrupts the synthesis of geranylgeranyl diphosphate (GGPP), leading to reduced protein geranylgeranylation. This inhibition affects various cellular processes, including protein trafficking, cell signaling, and apoptosis .
Comparaison Avec Des Composés Similaires
N-Homogeranyl-mff can be compared with other similar compounds, such as:
Geranylgeranyl diphosphate (GGPP): A key intermediate in the isoprenoid biosynthetic pathway.
Farnesyl diphosphate (FPP): Another important intermediate in the same pathway.
Homogeranyl triazole bisphosphonates: Compounds with similar inhibitory effects on GGDPS
Uniqueness
This compound is unique due to its dual homogeranyl and farnesyl groups, which confer distinct chemical and biological properties. Its ability to inhibit GGDPS with high specificity and potency makes it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
147315-58-0 |
|---|---|
Formule moléculaire |
C28H48N2 |
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
N-[(3E)-4,8-dimethylnona-3,7-dienyl]-N-methyl-N'-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]methanimidamide |
InChI |
InChI=1S/C28H48N2/c1-24(2)13-9-15-26(5)17-11-18-28(7)20-21-29-23-30(8)22-12-19-27(6)16-10-14-25(3)4/h13-14,17,19-20,23H,9-12,15-16,18,21-22H2,1-8H3/b26-17+,27-19+,28-20+,29-23? |
Clé InChI |
PYSOMVKWLNTIIA-VETHCYCDSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCN=CN(C)CCC=C(C)CCC=C(C)C)C)C)C |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CN=CN(C)CC/C=C(\C)/CCC=C(C)C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCN=CN(C)CCC=C(C)CCC=C(C)C)C)C)C |
Synonymes |
N-homogeranyl-MFF N-homogeranyl-N-methyl-N'-farnesylformamidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Methyl-D-Phe-D-Trp-Phe-D-Trp-Leu-psi[CH2NH]-Leu-NH2](/img/structure/B125699.png)
